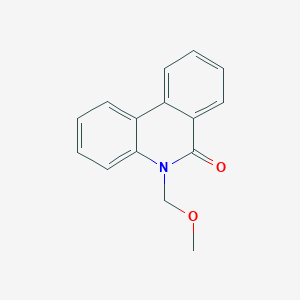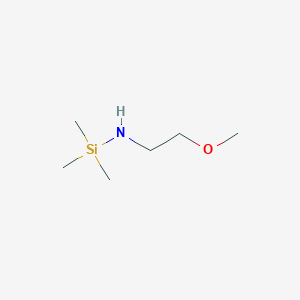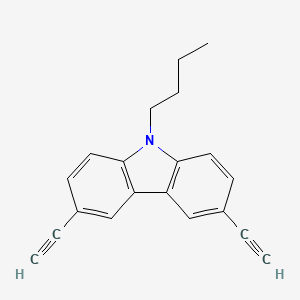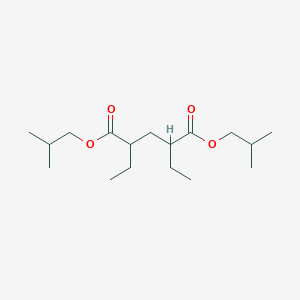![molecular formula C12H14F3N B14238103 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine CAS No. 464924-47-8](/img/structure/B14238103.png)
1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring substituted with a methyl group at the first position and a phenyl ring bearing a trifluoromethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 1-methylpyrrolidine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium triacetoxyborohydride or hydrogen in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: N-oxides.
Reduction: Saturated derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can form hydrogen bonds and other interactions with the active sites of proteins, modulating their activity.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the phenyl and trifluoromethyl groups.
1-Methylpyrrolidine: Lacks the phenyl and trifluoromethyl groups.
3-(Trifluoromethyl)phenylpyrrolidine: Similar structure but without the methyl group on the pyrrolidine ring.
Uniqueness: 1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine is unique due to the presence of both the trifluoromethyl group and the methyl-substituted pyrrolidine ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
464924-47-8 |
|---|---|
Molecular Formula |
C12H14F3N |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
1-methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H14F3N/c1-16-7-3-6-11(16)9-4-2-5-10(8-9)12(13,14)15/h2,4-5,8,11H,3,6-7H2,1H3 |
InChI Key |
KXRPRXTWYMJVQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
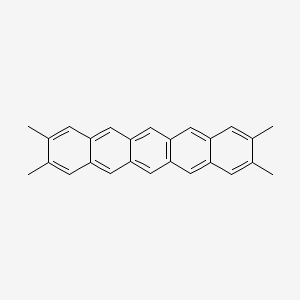
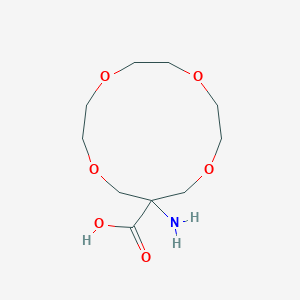
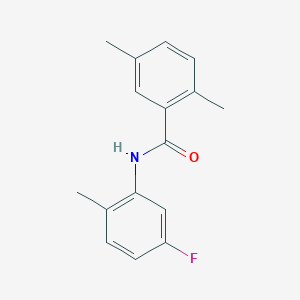
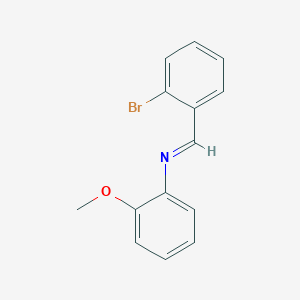
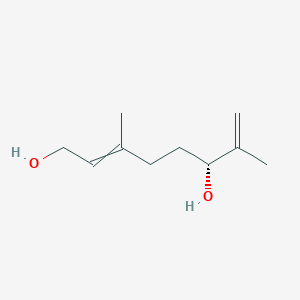
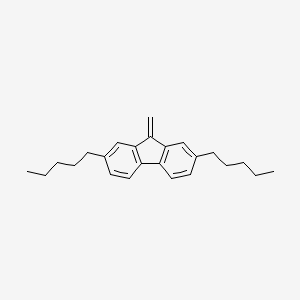

![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
